2-[6-methyl-5-(thiophene-2-carbonyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid
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Overview
Description
2-[6-methyl-5-(thiophene-2-carbonyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid is a complex organic compound that features a thiophene ring, a dioxoloindole structure, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-methyl-5-(thiophene-2-carbonyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid typically involves the condensation of thiophene derivatives with indole structures. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) or basic conditions for the condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[6-methyl-5-(thiophene-2-carbonyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring or the indole structure, often using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[6-methyl-5-(thiophene-2-carbonyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 2-[6-methyl-5-(thiophene-2-carbonyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid involves its interaction with specific molecular targets and pathways. The thiophene and indole moieties can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A 2-substituted thiophene framework known for its anti-inflammatory properties.
Articaine: A thiophene-based dental anesthetic used in Europe.
Uniqueness
2-[6-methyl-5-(thiophene-2-carbonyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid is unique due to its combination of a thiophene ring, a dioxoloindole structure, and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
50332-08-6 |
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Molecular Formula |
C17H13NO5S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[6-methyl-5-(thiophene-2-carbonyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid |
InChI |
InChI=1S/C17H13NO5S/c1-9-10(6-16(19)20)11-5-13-14(23-8-22-13)7-12(11)18(9)17(21)15-3-2-4-24-15/h2-5,7H,6,8H2,1H3,(H,19,20) |
InChI Key |
HHWDIOVTZBAVKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC3=C(C=C2N1C(=O)C4=CC=CS4)OCO3)CC(=O)O |
Origin of Product |
United States |
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